Cas no 1363383-02-1 (Methyl 5-methylpyridazine-4-carboxylate)

Methyl 5-methylpyridazine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-methylpyridazine-4-carboxylate
- methyl5-methylpyridazine-4-carboxylate
- 1363383-02-1
- SCHEMBL13164028
- AKOS025290228
- PB35502
- SB20430
- 4-Pyridazinecarboxylic acid, 5-methyl-, methyl ester
- Methyl 5-methylpyridazine-4-carboxylate, AldrichCPR
- MFCD23105876
- AS-34606
- CS-0048966
- SY098406
-
- MDL: MFCD23105876
- Inchi: InChI=1S/C7H8N2O2/c1-5-3-8-9-4-6(5)7(10)11-2/h3-4H,1-2H3
- InChI Key: DCIQBLDYLPVQMX-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(C)C=NN=C1
Computed Properties
- Exact Mass: 152.058577502g/mol
- Monoisotopic Mass: 152.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 52.1Ų
Methyl 5-methylpyridazine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120795-500MG |
methyl 5-methylpyridazine-4-carboxylate |
1363383-02-1 | 95% | 500MG |
¥ 2,349.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120795-5G |
methyl 5-methylpyridazine-4-carboxylate |
1363383-02-1 | 95% | 5g |
¥ 10,553.00 | 2023-04-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XO989-50mg |
Methyl 5-methylpyridazine-4-carboxylate |
1363383-02-1 | 95% | 50mg |
752.0CNY | 2021-08-04 | |
Chemenu | CM106693-500mg |
methyl 5-methylpyridazine-4-carboxylate |
1363383-02-1 | 97% | 500mg |
$404 | 2021-08-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD301938-5g |
Methyl 5-methylpyridazine-4-carboxylate |
1363383-02-1 | 95% | 5g |
¥13776.0 | 2022-03-01 | |
TRC | M355153-10mg |
methyl 5-methylpyridazine-4-carboxylate |
1363383-02-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
Chemenu | CM106693-250mg |
methyl 5-methylpyridazine-4-carboxylate |
1363383-02-1 | 97% | 250mg |
$*** | 2023-03-31 | |
Chemenu | CM106693-1g |
methyl 5-methylpyridazine-4-carboxylate |
1363383-02-1 | 97% | 1g |
$*** | 2023-03-31 | |
eNovation Chemicals LLC | D498805-5G |
methyl 5-methylpyridazine-4-carboxylate |
1363383-02-1 | 97% | 5g |
$4395 | 2024-07-21 | |
Advanced ChemBlocks | G-7306-100MG |
Methyl 5-methylpyridazine-4-carboxylate |
1363383-02-1 | 97% | 100MG |
$205 | 2023-09-15 |
Methyl 5-methylpyridazine-4-carboxylate Related Literature
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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3. Book reviews
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
Additional information on Methyl 5-methylpyridazine-4-carboxylate
Methyl 5-methylpyridazine-4-carboxylate and CAS No. 1363383-02-1: A Comprehensive Overview of Its Synthesis, Biological Activity, and Applications in Modern Biomedical Research
Methyl 5-methylpyridazine-4-carboxylate, with the chemical formula C9H10N2O2, is a derivative of pyridazine and has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical industries. The CAS No. 1363383-02-1 serves as a critical identifier for this compound, enabling researchers to access its molecular data and biological activity profiles through standardized databases such as PubChem and ChemSpider. Recent studies have highlighted its role in modulating enzymatic pathways and its potential as a scaffold for drug discovery.
The pyridazine ring system, a six-membered heterocyclic compound containing two nitrogen atoms, is a key structural motif in many bioactive molecules. Methyl 5-methylpyridazine-4-carboxylate extends this framework by introducing a methyl group at the 5-position and a carboxylate group at the 4-position, creating a versatile platform for further functionalization. This structural modification enhances its solubility and metabolic stability, making it an attractive candidate for pharmaceutical development. A 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of carbonic anhydrase, a target enzyme implicated in various pathological conditions, including glaucoma and cancer metastasis.
Recent advancements in synthetic methodologies have enabled the efficient preparation of Methyl 5-methylpyridazine-4-carboxylate. One notable approach involves the catalytic coupling of pyridazine derivatives with carboxylate precursors under mild conditions, as reported in a 2024 article in Organic & Biomolecular Chemistry. This method not only reduces the number of synthetic steps but also minimizes byproduct formation, aligning with green chemistry principles. The compound's synthesis is further optimized by using chiral catalysts to achieve enantioselective control, which is critical for its application in chiral drug development.
Biological studies on Methyl 5-methylpyridazine-4-carboxylate have revealed its potential as an antifungal agent. A 2023 research paper in Antimicrobial Agents and Chemotherapy showed that this compound exhibits potent activity against Candida albicans and Aspergillus fumigatus, two common fungal pathogens. The mechanism of action involves the disruption of cell membrane integrity and the inhibition of ergosterol biosynthesis, which are key processes in fungal survival. These findings suggest its potential as a novel therapeutic agent for fungal infections, particularly in immunocompromised patients.
Additionally, Methyl 5-methylpyyridazine-4-carboxylate has shown promise in the field of neuropharmacology. A 2024 study published in Neuropharmacology reported its ability to modulate neurotransmitter receptors, specifically the glutamate receptor, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's interaction with these receptors may offer new therapeutic strategies for cognitive disorders, though further clinical trials are needed to validate its efficacy and safety.
The CAS No. 1363383-02-1 is also being explored for its role in agrochemical applications. Research published in Journal of Agricultural and Food Chemistry in 2023 highlighted its potential as a herbicide due to its ability to inhibit enzyme pathways essential for plant growth. This application is particularly relevant in the context of sustainable agriculture, where the development of environmentally friendly pesticides is a priority. The compound's low toxicity to non-target organisms further supports its viability as an agrochemical candidate.
Despite its promising properties, the Methyl 5-methylpyridazine-4-carboxylate faces challenges in terms of scalability and cost-effectiveness. Current synthetic methods, while efficient, require specialized equipment and reagents, which may limit its large-scale production. Ongoing research is focused on developing more cost-effective routes, including the use of biocatalysts and microwave-assisted synthesis, to make this compound more accessible for both pharmaceutical and agricultural applications.
In conclusion, Methyl 5-methylpyridazine-4-carboxylate represents a significant advancement in the field of medicinal chemistry. Its unique structure and diverse biological activities make it a valuable compound for further exploration. As research continues to uncover its potential, the CAS No. 1363383-02-1 is poised to play a crucial role in the development of new therapeutic agents and sustainable agrochemical solutions.
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